2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Description
This compound features a 2,3-dihydropyridazin-3-one core substituted with two distinct moieties:
- Pyrazole substituent: A 1H-pyrazol-1-yl group at the 6-position, which may enhance hydrogen bonding or π-π stacking in biological targets.
The dihydropyridazinone scaffold is common in kinase inhibitors and antimicrobial agents due to its planar structure and hydrogen-bonding capacity . The piperidine and pyrrolo-pyrimidine groups suggest possible targeting of enzymes with deep hydrophobic pockets, such as tyrosine kinases or phosphodiesterases .
Properties
IUPAC Name |
2-[[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O/c1-14-11-16-19(24-14)20(22-13-21-16)26-9-5-15(6-10-26)12-28-18(29)4-3-17(25-28)27-8-2-7-23-27/h2-4,7-8,11,13,15,24H,5-6,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNIDHWBKSRTLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₈H₁₈F₃N₉
- Molecular Weight : 417.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been reported to inhibit specific kinases and enzymes that play crucial roles in cell proliferation and survival.
- Inhibition of PI3Kδ Pathway : The compound exhibits inhibitory effects on the phosphoinositide 3-kinase delta (PI3Kδ) pathway, which is significant in regulating immune responses and inflammation. Inhibition of PI3Kδ has therapeutic implications for conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Interaction with JAK Kinases : It also shows potential as a selective inhibitor of Janus kinases (JAKs), which are involved in cytokine signaling pathways. This could lead to reduced inflammation and modulation of immune responses .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Biological Activity | Target/Mechanism | IC50 Value | References |
|---|---|---|---|
| PI3Kδ Inhibition | Immune cell signaling | 2.8 nM | |
| JAK Inhibition | Cytokine signaling | Not specified | |
| Anti-inflammatory | Immune modulation | Not specified |
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Asthma Treatment : A study demonstrated that compounds similar to this one effectively reduced airway inflammation in animal models of asthma by inhibiting the PI3Kδ pathway, suggesting potential for clinical application in treating respiratory diseases .
- Cancer Research : Research indicated that the compound could inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. The findings suggest that further development could lead to effective cancer therapies .
Scientific Research Applications
The compound exhibits a range of biological activities, particularly in the field of cancer therapeutics. Its structure suggests potential interactions with various molecular targets, including kinases and enzymes involved in critical cellular processes.
Mechanism of Action:
- Kinase Inhibition: The compound is believed to inhibit key kinases such as cyclin-dependent kinase 2 (CDK2) and vascular endothelial growth factor receptor 2 (VEGFR2). This inhibition can disrupt cell cycle progression and angiogenesis, leading to reduced tumor growth .
- Enzyme Inhibition: Similar compounds have shown efficacy in inhibiting enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in rapidly dividing cells .
Anticancer Potential
Research indicates that compounds with similar structural motifs to this compound demonstrate significant anticancer properties. For instance, derivatives of pyrrolo[3,2-d]pyrimidine have been shown to induce apoptosis in various cancer cell lines .
Case Studies
- Cytotoxicity Evaluation: A study evaluated the cytotoxic effects of various pyrrolo[3,2-d]pyrimidine derivatives against human cancer cell lines such as Panc-1 and MDA-MB-231. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis .
- Structure-Activity Relationship (SAR): A detailed SAR analysis was conducted on a series of pyrazolo[1,5-a]pyrimidines, revealing that specific substitutions on the core structure enhanced their anticancer activity. Such insights are critical for optimizing the design of new therapeutic agents .
Therapeutic Applications
Given its biological activity and mechanisms of action, this compound holds promise for several therapeutic applications:
1. Cancer Therapy:
- Targeting specific kinases involved in cancer progression.
- Potential use as an adjuvant therapy alongside existing chemotherapeutics.
2. Autoimmune Disorders:
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares the target compound with structurally related molecules from the evidence:
Research Findings and Inferred Properties
Planarity and Hydrogen Bonding: The benzimidazole analogue () exhibits near-planarity between the dihydropyridazinone core and substituent (3.69° dihedral angle), which may favor intercalation with DNA or rigid enzyme pockets .
Substituent Effects on Solubility and Stability :
- Piperidine derivatives with hydroxyethyl or methyl groups () demonstrate how alkylation modulates solubility. The target compound’s 6-methyl-pyrrolopyrimidine group may reduce polarity compared to ’s hydroxyethyl variants, impacting oral bioavailability .
Lipophilicity and Membrane Permeability :
- Fluorophenyl substituents () increase logP values, suggesting the target compound’s pyrrolo-pyrimidine system could similarly enhance membrane penetration but with reduced metabolic liability compared to disulfide-containing analogues .
Metabolic Stability :
- Oxadiazole-containing compounds () resist enzymatic degradation due to their heterocyclic stability. The target compound’s pyrazole may offer intermediate stability, balancing metabolic clearance and target residence time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
